molecular formula C11H7NO5 B12875404 4-Nitrophenyl furan-2-carboxylate

4-Nitrophenyl furan-2-carboxylate

Cat. No.: B12875404
M. Wt: 233.18 g/mol
InChI Key: ATYBFDFZMSFCSW-UHFFFAOYSA-N
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Description

4-Nitrophenyl furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitrophenyl furan-2-carboxylate typically involves the esterification of 4-nitrophenol with furan-2-carboxylic acid. One common method is the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl furan-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-nitrophenyl furan-2-carboxylate varies depending on its application. In medicinal chemistry, it may exert its effects by interacting with specific enzymes or proteins. For example, as an antitubercular agent, it targets the salicylate synthase enzyme in Mycobacterium tuberculosis, inhibiting the biosynthesis of siderophores necessary for iron acquisition . This disruption in iron homeostasis can hinder the growth and survival of the bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitrophenyl furan-2-carboxylate is unique due to the presence of both the nitrophenyl and furan-2-carboxylate moieties, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

(4-nitrophenyl) furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO5/c13-11(10-2-1-7-16-10)17-9-5-3-8(4-6-9)12(14)15/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYBFDFZMSFCSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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